molecular formula C22H19FN4O2 B1352929 Chidamide CAS No. 1883690-47-8

Chidamide

Número de catálogo: B1352929
Número CAS: 1883690-47-8
Peso molecular: 390.4 g/mol
Clave InChI: WXHHICFWKXDFOW-BJMVGYQFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, this compound increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, this compound enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . This compound also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of this compound have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . This compound also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . This compound is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with histone deacetylases and other biomolecules. This compound modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Chidamide implica la preparación del intermedio clave (E)-4-((3-(piridin-3-il)acrilamido)metil)ácido benzoico utilizando el agente de condensación HBTU en lugar del inestable N,N'-carbonildiimidazol . El proceso de preparación optimizado es sencillo y produce this compound con una pureza de hasta el 99,76% .

Métodos de Producción Industrial: Los métodos de producción industrial para this compound incluyen la preparación de sus formas cristalinas. Se han identificado dos formas cristalinas, la forma cristalina A de this compound y la forma cristalina B de this compound, que pueden utilizarse para preparar fármacos para tratar enfermedades relacionadas con la diferenciación y proliferación celular . El método de preparación de la forma cristalina B de this compound implica disolver la forma cristalina A de this compound en dimetilsulfóxido y agitar a temperatura ambiente .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: this compound experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: La síntesis de this compound implica el uso de reactivos como HBTU y dimetilsulfóxido . Las condiciones de reacción son típicamente suaves, siendo suficiente la temperatura ambiente para la preparación de sus formas cristalinas .

Productos Principales: El producto principal que se forma a partir de estas reacciones es el propio this compound, que se caracteriza por su alta pureza y formas cristalinas específicas .

4. Aplicaciones de la Investigación Científica

This compound tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química: En química, this compound se utiliza como inhibidor de la desacetilasa de histonas para estudiar la regulación epigenética de la expresión génica .

Biología: En biología, this compound se utiliza para investigar el papel de las desacetilasas de histonas en la diferenciación y proliferación celular .

Medicina: En medicina, this compound se está desarrollando para el tratamiento de diversos tipos de cáncer, incluyendo el linfoma de células T periféricas recidivante o refractario y el cáncer de mama avanzado positivo para receptores hormonales, negativo para HER2 . También ha demostrado potencial para aumentar la sensibilidad de las células de leucemia mieloide aguda refractaria o recidivante a las antraciclinas .

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevas terapias contra el cáncer y tratamientos combinados .

Comparación Con Compuestos Similares

Chidamide es único entre los inhibidores de la desacetilasa de histonas debido a su selectividad para isotipos específicos de desacetilasa de histonas (HDAC1, HDAC2, HDAC3 y HDAC10) . Esta selectividad permite que this compound se dirija eficazmente a las células cancerosas, minimizando los efectos sobre las células normales .

Compuestos Similares:

    Vorinostat: Otro inhibidor de la desacetilasa de histonas utilizado en el tratamiento del linfoma de células T cutáneo.

    Romidepsin: Un inhibidor de la desacetilasa de histonas utilizado para el tratamiento del linfoma de células T periféricas.

    Panobinostat: Un inhibidor de la desacetilasa de histonas utilizado en combinación con otros fármacos para el tratamiento del mieloma múltiple.

La selectividad única de this compound y su amplio espectro de actividad antitumoral lo convierten en un candidato prometedor para la terapia contra el cáncer, ya sea como agente único o en combinación con otros tratamientos .

Actividad Biológica

Chidamide, also known as Epidaza, is an oral histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and research findings from diverse studies.

This compound exerts its effects through multiple mechanisms, primarily by inhibiting HDACs, which play a crucial role in epigenetic regulation and gene expression. The following key actions have been identified:

  • Cell Cycle Arrest : this compound has been shown to induce G0/G1 phase arrest in various cancer cell lines. In a study involving follicular lymphoma (FL) cells, this compound treatment resulted in a significant accumulation of cells in the sub-G0/G1 phase, indicating its ability to inhibit cell proliferation effectively .
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells. This effect is associated with the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death .
  • Immune Modulation : this compound enhances T-cell-mediated anti-tumor immune responses by downregulating immune checkpoint proteins such as PD-1 and TIM-3 on T cells while increasing levels of cytokines like IL-2 and IFN-γ. This suggests a dual role in both direct tumor inhibition and immune system activation .
  • Combination Therapy Synergy : Research indicates that this compound can be effectively combined with other treatments, such as PD-L1 inhibitors, to enhance therapeutic efficacy. For instance, co-delivery with BMS-202 demonstrated improved immune responses and tumor inhibition in triple-negative breast cancer models .

Clinical Efficacy

This compound has been evaluated in various clinical settings, showcasing promising results:

  • T-cell Acute Lymphoblastic Leukemia (T-ALL) : A preliminary study involving 27 pediatric patients treated with this compound alongside chemotherapy reported an overall survival rate of 94.1% and an event-free survival rate of 95.2% after a median follow-up of 37.8 months. These findings underline the compound's potential as a maintenance therapy post-chemotherapy or hematopoietic stem cell transplantation (HSCT) .
  • Advanced Solid Tumors : In a phase II trial assessing this compound combined with toripalimab for advanced soft tissue sarcoma (STS), the treatment was well tolerated and showed promising efficacy, indicating its potential for broader application in solid tumors .

Table 1: Summary of Key Studies on this compound

Study TypePopulationFindings
PreclinicalFL Cell LinesInduced G0/G1 arrest; triggered apoptosis; inhibited proliferation .
Clinical TrialPediatric T-ALLOS: 94.1%; EFS: 95.2% after median follow-up of 37.8 months .
Combination TherapyTriple-Negative Breast CancerEnhanced immune responses; increased MHC-I/II levels; inhibited tumor growth .
Phase II Clinical TrialAdvanced STSWell tolerated; promising efficacy observed .

Propiedades

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348099
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883690-47-8
Record name N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chidamide
Reactant of Route 2
Chidamide
Reactant of Route 3
Reactant of Route 3
Chidamide
Reactant of Route 4
Reactant of Route 4
Chidamide
Reactant of Route 5
Reactant of Route 5
Chidamide
Reactant of Route 6
Chidamide
Customer
Q & A

Q1: What is the primary mechanism of action of Chidamide?

A1: this compound is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, this compound increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]

Q2: How does this compound impact specific signaling pathways in cancer cells?

A2: this compound has been shown to influence several crucial signaling pathways, including:

  • JAK2/STAT3: this compound upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
  • PI3K/AKT: this compound suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
  • MAPK: this compound regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []

Q3: this compound demonstrates synergistic effects with other drugs. How does this synergy manifest?

A3: this compound exhibits synergistic antitumor activity when combined with various drugs, including:

  • Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), this compound counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
  • Lenalidomide: In DLBCL, this compound overcomes lenalidomide resistance by targeting BCL6, a determinant of this compound sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to this compound. []
  • Oxaliplatin: In Colorectal Cancer (CRC), this compound enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []

Q4: What is the molecular formula and weight of this compound?

A4: The provided research papers do not explicitly mention the molecular formula and weight of this compound. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.

Q5: Are there studies investigating the stability of this compound under various conditions?

A5: While the research papers highlight this compound's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.

Q6: How does modifying the structure of this compound affect its activity?

A6: The provided papers do not delve into specific SAR studies involving structural modifications of this compound. This area remains open for further research.

Q7: What are the known pharmacokinetic properties of this compound?

A7: this compound exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []

Q8: What safety regulations govern the use of this compound?

A8: The provided papers mainly focus on this compound's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.

Q9: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?

A9: this compound has demonstrated efficacy against various cancer cell lines in preclinical studies, including:

  • Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
  • Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
  • Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
  • Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]

Q10: What are the primary mechanisms of resistance to this compound observed in preclinical studies?

A10: One identified mechanism of resistance to this compound involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to this compound was associated with inhibited HDAC1 degradation and increased HDAC activity. []

Q11: What are the common adverse events associated with this compound in clinical trials?

A11: The most common adverse events reported in clinical trials investigating this compound are primarily hematological, including:

  • Thrombocytopenia: Reduced platelet count. [, , , , , ]
  • Neutropenia: Reduced neutrophil count. [, , , ]
  • Anemia: Reduced red blood cell count. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.